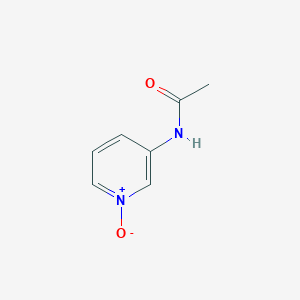
N-(1-Oxidopyridin-3-yl)acetamide
Description
N-(1-Oxidopyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring oxidized at the 1-position (N-oxide) with an acetamide group attached at the 3-position. This structural motif combines the hydrogen-bonding capacity of the acetamide moiety with the polar, electron-deficient nature of the pyridine N-oxide.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N-(1-oxidopyridin-1-ium-3-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10) |
Clé InChI |
PXIZJUJPHCTYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C[N+](=CC=C1)[O-] |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares N-(1-Oxidopyridin-3-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues in Pyridine Derivatives
N-(2-Hydroxypyridin-3-yl)acetamide ():
- Structure: Differs by a hydroxyl group at the pyridine 2-position instead of the N-oxide.
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ():
- Structure: Features a hydroxyl group at position 2 and an iodine atom at position 3.
- Implications: The bulky iodine substituent increases molecular weight and may enhance lipophilicity, impacting bioavailability .
Heterocyclic Acetamides with Bioactivity
- Examples:
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Key Differences: These compounds replace pyridine with pyridazinone cores. The methoxybenzyl and bromophenyl groups enhance receptor specificity (FPR1/FPR2), suggesting that substituent positioning critically affects bioactivity .
Naphtho[2,1-b]furan Derivatives ():
- Examples:
- N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide
- Key Differences: The naphthofuran scaffold introduces planar aromaticity, which may improve DNA intercalation (relevant to antitumor activity) compared to pyridine-based acetamides .
Substituent Effects on Solid-State Properties ()
Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate that electron-withdrawing groups (Cl, NO₂) at the meta position influence crystal packing and lattice constants.
Data Table: Comparative Analysis of Selected Acetamide Derivatives
Key Research Findings
Substituent Positioning: Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter solid-state geometries in trichloroacetamides . For this compound, the N-oxide group may similarly dictate crystal packing and solubility.
Heterocycle Impact: Pyridazinone and naphthofuran cores enhance receptor specificity or planar interactions, suggesting that pyridine N-oxides could be tailored for targeted bioactivity .
Safety Considerations: Acetamide derivatives often require stringent handling protocols, emphasizing the need for toxicity studies on this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


